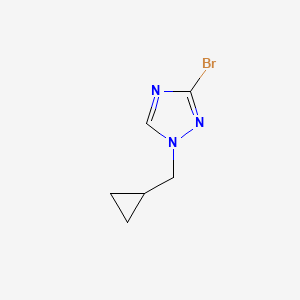

![molecular formula C14H12N4O2S B2626505 6-(cyclopropylmethyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1251619-04-1](/img/structure/B2626505.png)

6-(cyclopropylmethyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

CPI-0004 is a novel chemical compound with the molecular formula C14H12N4O2S and a molecular weight of 300.34. It has gained interest in scientific research due to its potential applications in various fields.

Synthesis Analysis

The synthesis of CPI-0004 or similar compounds often involves complex organic reactions. For example, 1,3-dimethyl-6-aminouracil was converted into various 8-N-arylaminotheophyllines through successive reactions with phosgeniminium chloride (N,N-dimethyldichloromethyleniminium chloride), trimethylsilyl azide, and arylamines .Molecular Structure Analysis

The molecular structure of CPI-0004 is characterized by a bicyclic [6 + 6] system, which includes a pyrimidine ring fused with an isothiazolo ring . The compound also contains a cyclopropylmethyl group and a 2-pyridyl group attached to the bicyclic system.Chemical Reactions Analysis

The chemical reactions involving CPI-0004 or similar compounds are complex and can involve multiple steps. For instance, the synthesis of pyrimido[4,5-d]pyrimidines involves various synthetic methods and the reactivities of the substituents linked to the ring carbon and nitrogen atoms .Scientific Research Applications

Synthesis and Derivative Formation

Researchers have developed novel synthetic pathways to create derivatives of isothiazolo[4,5-d]pyrimidine compounds, showcasing the versatility of these frameworks in organic synthesis. For instance, the novel synthesis of 5,7-dialkyl-4,6-dioxo-4,5,6,7-tetrahydroisothiazolo[3,4-d]pyrimidine-3-carbonitriles has been utilized for preparing new derivatives bearing various functional groups, indicating the potential for further chemical modifications and applications in drug design and development (Chang, Cho, & Kim, 2003).

Heterocyclic Chemistry and Supramolecular Assemblies

The creation of novel crown-containing hydrogen-bonded supramolecular assemblies demonstrates the application of isothiazolo[4,5-d]pyrimidine derivatives in the field of supramolecular chemistry. These compounds have been shown to form 2D and 3D networks through extensive hydrogen-bonding intermolecular interactions, highlighting their potential in creating new materials with specific molecular recognition and assembly properties (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).

Antiviral and Antitumor Activities

Isothiazolopyrimidine derivatives have been identified as potent antiviral agents against HIV-1 infection, showcasing the potential of these compounds in developing new antiviral drugs. The modification of the hydrophobic aryl substituent on the benzene substructure has been found to significantly improve anti-HIV activity, presenting a strategy for enhancing the antiviral efficacy of these compounds (Okazaki, Mizuhara, Shimura, Murayama, Ohno, Oishi, Matsuoka, & Fujii, 2015).

Antimicrobial Evaluation

Compounds containing the isothiazolopyrimidine scaffold have shown variable inhibitory effects against tested microorganisms, indicating their potential in antimicrobial drug development. Novel heteroannulated compounds, including chromenopyridopyrimidines, have been synthesized and evaluated for their antimicrobial properties, underscoring the importance of structural diversity in achieving desired biological activities (Allehyani, 2022).

Future Directions

The future directions of research involving CPI-0004 or similar compounds could involve further exploration of their synthesis methods, reactivities, and biological applications . This could help researchers in the fields of synthetic organic and medicinal chemistry to undertake and improve new approaches for the construction of new standard biological components .

properties

IUPAC Name |

6-(cyclopropylmethyl)-3-pyridin-2-yl-4H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2S/c19-13-12-11(16-14(20)18(13)7-8-4-5-8)10(17-21-12)9-3-1-2-6-15-9/h1-3,6,8H,4-5,7H2,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZWAISZQTZFLAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=O)C3=C(C(=NS3)C4=CC=CC=N4)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(cyclopropylmethyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-(4-Chlorophenyl)-N-[[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]ethenesulfonamide](/img/structure/B2626423.png)

![1-[2-Chloro-5-(thiomorpholin-4-ylsulfonyl)benzoyl]azepane](/img/structure/B2626424.png)

![Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2626426.png)

![(Z)-2-methoxyethyl 2-(3-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2626429.png)

![6-butyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2626430.png)

![3,5-dimethyl-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-1,2-oxazole-4-carboxamide](/img/structure/B2626431.png)

![8-(2,5-dimethylphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2626436.png)

![4-methyl-3-(piperidin-1-ylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B2626438.png)

![1-benzyl-N-(furan-2-ylmethyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2626440.png)